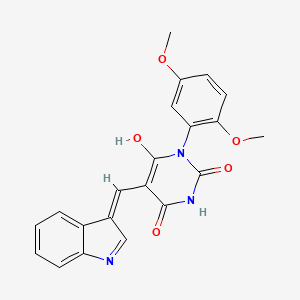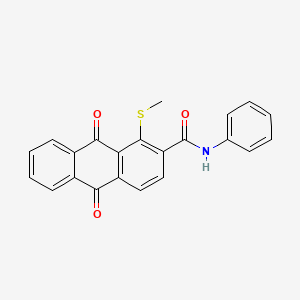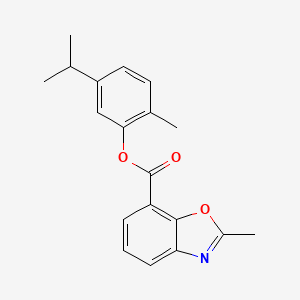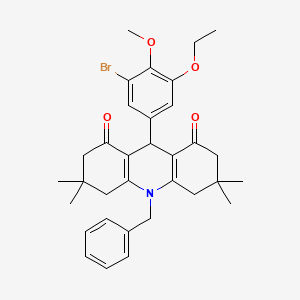![molecular formula C14H13BrN8O3S B15006547 N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15006547.png)
N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a bromophenyl group, a triazole ring, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Bromination: The bromophenyl group is introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).
Coupling Reactions: The final step involves coupling the triazole derivative with the bromophenyl compound under suitable conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso derivatives, higher oxidation state compounds.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and nitro functionalities.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Chemical Research: Acts as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the nitro group can undergo redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide: Similar in having a bromophenyl group but differs in the rest of the structure.
4-bromo-N-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)benzamide: Shares the triazole and bromophenyl groups but lacks the nitro functionality.
Uniqueness
N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to the combination of its bromophenyl, nitro, and triazole groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C14H13BrN8O3S |
|---|---|
Molekulargewicht |
453.28 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-[[4-methyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H13BrN8O3S/c1-21-11(6-22-8-16-13(20-22)23(25)26)18-19-14(21)27-7-12(24)17-10-4-2-9(15)3-5-10/h2-5,8H,6-7H2,1H3,(H,17,24) |
InChI-Schlüssel |
LHXLFGRAXWJNHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CN3C=NC(=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15006467.png)


![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B15006474.png)
![(4-Methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)acetonitrile](/img/structure/B15006487.png)

![[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B15006505.png)

![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B15006515.png)
![1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B15006517.png)

![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15006523.png)
![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
